

gem-Dimethylcyclohexane Conformational Dynamics: A Technical Analysis of Ring Inversion

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Compound of Interest

Compound Name:	1,1-Dimethylcyclohexane
CAS No.:	27195-67-1
Cat. No.:	B7798634

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Executive Summary

This technical guide provides a rigorous analysis of the conformational dynamics of gem-dimethylcyclohexane, focusing on the thermodynamics and kinetics of the chair-chair inversion (ring flip). Unlike monosubstituted cyclohexanes, where A-values dictate a preferred conformer, **1,1-dimethylcyclohexane** presents a degenerate equilibrium governed by a specific activation barrier modulated by the Thorpe-Ingold effect. This document details the theoretical framework, experimental quantification via Dynamic NMR (DNMR), computational modeling protocols, and the application of gem-dimethyl motifs in structure-based drug design (SBDD) as metabolic blockers and conformational locks.

Theoretical Framework

The Degenerate Equilibrium

In **1,1-dimethylcyclohexane**, the ring inversion converts the axial methyl group (

) into an equatorial position (

) and vice versa. Because both substituents are identical methyl groups, the starting chair and the flipped chair are superimposable (enantiomeric in a rigid sense if the ring were fixed, but identical in an achiral environment).

Thermodynamic Consequence:

- kcal/mol.
- .

The Activation Barrier and Thorpe-Ingold Effect

While the ground states are isoenergetic, the transition state (half-chair) determines the kinetics.

- Cyclohexane Barrier:

kcal/mol.

- **1,1-Dimethylcyclohexane** Barrier:

kcal/mol.[1]

The slightly lowered barrier in gem-dimethylcyclohexane is attributed to the Thorpe-Ingold Effect (gem-dimethyl effect). In the ground state chair, the gem-dimethyl group introduces 1,3-diaxial interactions (between

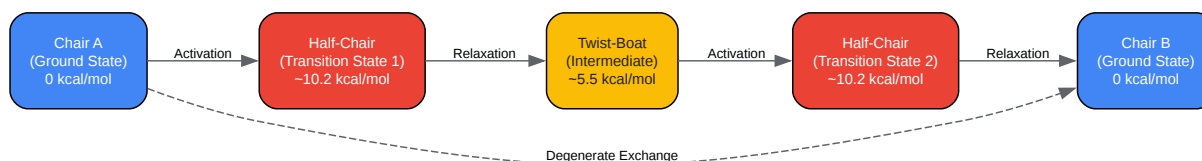
and axial protons at C3/C5) and bond angle strain. As the ring flattens toward the half-chair transition state, the internal C-C-C bond angle at the quaternary carbon expands, relieving the steric compression between the two methyl groups. This ground-state destabilization relative to the transition state lowers the activation energy.

Thermodynamics & Kinetics: The Energy Landscape

The inversion pathway proceeds through high-energy intermediates. The global maximum is the Half-Chair, while the local minimum is the Twist-Boat.

Visualization: Inversion Pathway

The following diagram illustrates the reaction coordinate for the degenerate chair flip.



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Figure 1: Reaction coordinate for the ring inversion of **1,1-dimethylcyclohexane**. The process passes through a twist-boat intermediate, separated from chairs by half-chair transition states.

Experimental Protocol: Dynamic NMR (DNMR)

Since the conformers are degenerate, standard NMR at room temperature shows a single singlet for the methyl protons due to rapid averaging. To measure the barrier, one must reach the slow exchange limit where

and

are resolved.

Experimental Setup

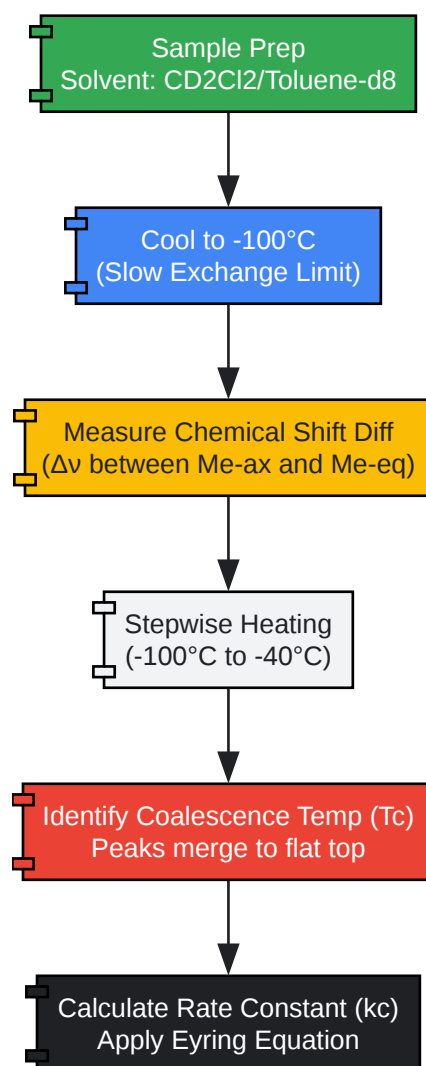
- Instrument: High-field NMR (500 MHz or higher recommended to maximize).
- Solvent System: Critical for reaching temperatures below -100°C without freezing or viscosity broadening.
 - Preferred: Freon mixture (e.g., CDFCI / CDF Cl).

- Alternative: Deuterated Methylene Chloride () / Toluene-mixtures.
- Target Temperature Range: -120°C to +25°C.

Measurement Protocol (Coalescence Method)

- Low-Temperature Acquisition: Cool the sample to -100°C. Observe the methyl signal splitting into two distinct singlets (Axial and Equatorial).
- Determine : Measure the frequency difference (Hz) between the two peaks in the static limit (no exchange).
- Stepwise Heating: Increase temperature in 5-10° increments.
- Identify Coalescence Temperature (): The temperature at which the two peaks merge into a single broad flat-topped peak.
- Kinetic Calculation: At , the rate constant is defined by the Gutowsky-Holm equation:
- Eyring Equation Application: Calculate at .

Visualization: DNMR Workflow



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Figure 2: Step-by-step workflow for determining the activation free energy of ring inversion using Dynamic NMR spectroscopy.

Computational Approaches

For predictive modeling, Density Functional Theory (DFT) is the standard.[2] However, standard functionals (like B3LYP) often fail to accurately model dispersion forces critical for hydrocarbon packing.

Computational Protocol

Software: Gaussian 16, ORCA, or equivalent.

Step 1: Conformational Search

- Use Molecular Mechanics (MMFF94 or OPLS3e) to generate candidate conformers (Chair, Twist-Boat).

Step 2: Geometry Optimization & Frequencies

- Functional:
B97X-D or M06-2X (Includes dispersion corrections).
- Basis Set: def2-TZVPD or 6-311+G(d,p).[2]
- Solvation: IEFPCM (Dichloromethane) to match experimental conditions.
- Validation: Ensure no imaginary frequencies for Ground States (GS).

Step 3: Transition State (TS) Search

- Method: QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).
- Input: Optimized Chair and Twist-Boat geometries.
- Validation: TS must have exactly one imaginary frequency corresponding to the ring-flattening mode.

Data Summary Table

Parameter	Cyclohexane	1,1-Dimethylcyclohexane
(Exp)	10.5 kcal/mol	10.1 - 10.3 kcal/mol
Preferred Conformer	Degenerate	Degenerate
TS Geometry	Half-Chair ()	Half-Chair (Distorted)
Rate () at 298K		

Application in Drug Design[3]

The gem-dimethyl group is a "privileged structure" in medicinal chemistry, often utilized to alter the physicochemical and pharmacokinetic properties of a lead compound.

The Conformational Lock (Entropy Reduction)

Binding to a protein target requires the ligand to adopt a specific bioactive conformation. If the ligand is flexible (like an unsubstituted cyclohexane), the binding event pays a high entropic penalty (

) to freeze these degrees of freedom.

Adding a gem-dimethyl group restricts the available conformational space (Thorpe-Ingold effect).

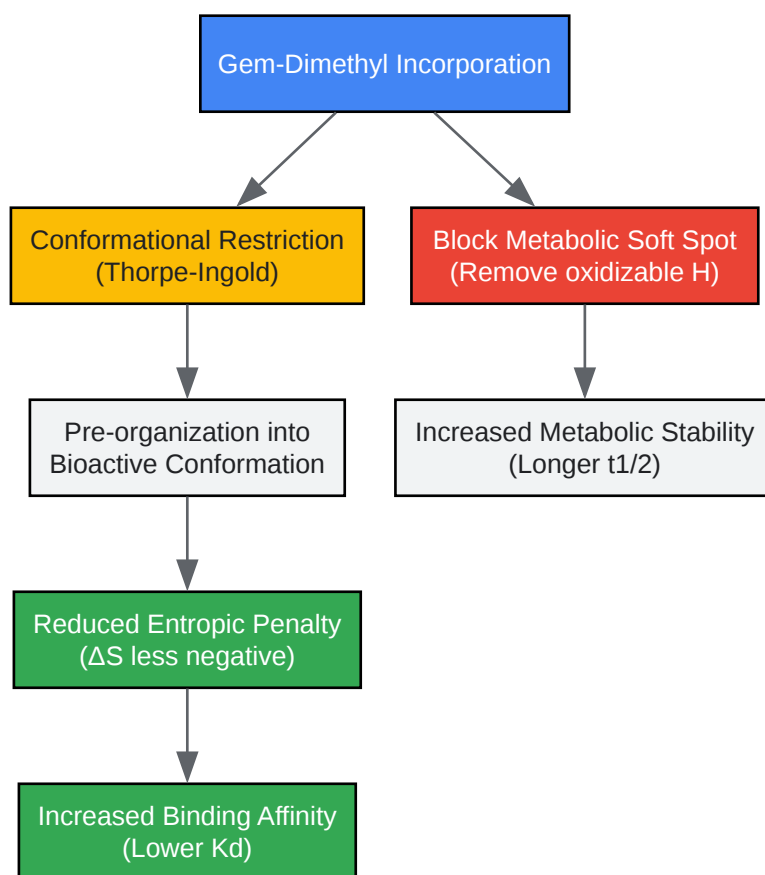
- Benefit: It pre-organizes the molecule closer to the bioactive conformation.
- Result: The entropic penalty upon binding is reduced, improving the overall binding affinity ().

Metabolic Blocking

The gem-dimethyl group is often placed at sites susceptible to Cytochrome P450 oxidation.

- Mechanism: Replacing abstractable protons (C-H) with methyl groups blocks metabolic "soft spots," extending the half-life () of the drug.

Visualization: Structural Logic in SBDD



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Figure 3: Strategic utility of gem-dimethyl groups in medicinal chemistry for thermodynamic optimization and pharmacokinetic improvement.

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